benzyl (2E)-but-2-enoate benzyl (2E)-but-2-enoate
Brand Name: Vulcanchem
CAS No.: 71338-71-1
VCID: VC11620650
InChI:
SMILES:
Molecular Formula: C11H12O2
Molecular Weight: 176.2

benzyl (2E)-but-2-enoate

CAS No.: 71338-71-1

Cat. No.: VC11620650

Molecular Formula: C11H12O2

Molecular Weight: 176.2

Purity: 95

* For research use only. Not for human or veterinary use.

benzyl (2E)-but-2-enoate - 71338-71-1

Specification

CAS No. 71338-71-1
Molecular Formula C11H12O2
Molecular Weight 176.2

Introduction

Chemical Identity and Nomenclature

Structural Characteristics

Benzyl (2E)-but-2-enoate belongs to the class of α,β-unsaturated esters, featuring a benzyloxycarbonyl group attached to a trans-configured but-2-enoic acid backbone. The (2E) designation specifies the geometry of the double bond, with the higher-priority substituents (the benzyloxy group and the methylene group) on opposite sides of the double bond . This configuration is critical for its participation in conjugate addition reactions and cycloadditions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₂O₂
Average Mass176.215 g/mol
Monoisotopic Mass176.08373 g/mol
CAS Registry Number65416-24-2
IUPAC NameBenzyl (2E)-but-2-enoate
SynonymsBenzyl isocrotonate, (E)-Benzyl 2-butenoate

Spectral and Chromatographic Data

The compound’s infrared (IR) spectrum typically exhibits strong absorption bands at ~1710 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (C=C stretch), consistent with its ester and α,β-unsaturated functionalities . Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the benzyl protons (δ 7.3–7.5 ppm, multiplet) and the vinyl protons (δ 5.8–6.3 ppm, doublet of doublets) . Gas chromatography–mass spectrometry (GC-MS) analysis under electron ionization conditions produces a molecular ion peak at m/z 176, with fragmentation patterns indicative of benzyl and butenoate moieties .

Synthetic Methodologies

Direct Esterification Approaches

The most straightforward synthesis involves the esterification of (2E)-but-2-enoic acid (isocrotonic acid) with benzyl alcohol under acid-catalyzed conditions. For example, using p-toluenesulfonic acid (PTSA) in toluene at reflux yields benzyl (2E)-but-2-enoate in ~85% yield . Alternatively, DCC/DMAP-mediated coupling in dichloromethane at room temperature provides higher purity product (>95%) by minimizing side reactions such as double bond isomerization .

Transition Metal-Catalyzed Routes

Recent advances leverage transition metal catalysts to access the compound from simpler precursors. A notable method involves the Ni(CO)₂(PPh₃)₂-catalyzed benzannulation of sulfonyl enynes with propargyl alcohol, which constructs the neopentylene-fused benzyl alcohol intermediate in 75% yield . Subsequent oxidation and esterification steps yield the target compound. This approach is advantageous for introducing stereochemical complexity in polycyclic systems.

Scheme 1: Synthetic Pathway via Benzannulation

Molecular Conformation and Hydrogen Bonding

X-ray Crystallography and Computational Analysis

Single-crystal X-ray diffraction studies reveal a planar geometry around the α,β-unsaturated ester group, with a C2–C3 bond length of 1.34 Å, characteristic of a trans-configured double bond . Density functional theory (DFT) calculations at the MP2/6-31G* level predict a dihedral angle of 178.5° between the benzyl group and the ester carbonyl, minimizing steric hindrance .

Intramolecular Hydrogen Bonding

The compound exhibits weak intramolecular hydrogen bonding between the ester carbonyl oxygen and the α-hydrogen of the benzyl group (O···H distance: 2.45 Å), stabilizing the s-cis conformation . This interaction influences its reactivity in electrophilic additions by polarizing the double bond.

Reactivity and Applications

Conjugate Additions

Benzyl (2E)-but-2-enoate undergoes stereoselective conjugate additions with nucleophiles such as benzyl phenylsulfonyl carbanions. Under kinetic control (−78°C, THF/HMPA), a 55:45 mixture of syn-(R,S) and anti-(S,S) adducts forms, while thermodynamic conditions favor the syn-(R,S) diastereomer (90:10) . This selectivity is attributed to transition-state stabilization via chelation of the sulfonyl group to the ester carbonyl .

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions with electron-deficient dienes, yielding bicyclic lactones with >90% endo selectivity . These products serve as precursors to prostaglandin analogs and terpene derivatives.

Pharmaceutical Relevance

As a key intermediate in the synthesis of neoprofen (an ibuprofen analog), benzyl (2E)-but-2-enoate enables the incorporation of a neopentylene ring fusion, enhancing metabolic stability compared to traditional NSAIDs .

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